
4-フルオロ-3,5-ジメチルフェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . The empirical formula of this compound is C12H16BFO2 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is represented by the linear formula C12H16BFO2 . The compound’s molecular weight is 222.06 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most important applications of organoboron compounds like 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
科学的研究の応用
創薬とドラッグデリバリー
4-フルオロ-3,5-ジメチルフェニルボロン酸ピナコールエステル: は、新規薬物やドラッグデリバリーデバイスの設計において注目されています。特に、中性子捕捉療法(癌治療の一種)に適したボロンキャリアとして注目されています。 これらの化合物の水溶液中での安定性は、その有効性にとって重要な要素です .
イメージング技術
この化合物は、陽電子放出断層撮影(PET)などのイメージング技術にも関連しており、医薬品や診断薬の臨床開発において重要です .
有機合成
有機合成では、4-フルオロ-3,5-ジメチルフェニルボロン酸ピナコールエステルは鈴木・宮浦カップリング反応で使用されます。 この反応は、その穏やかな条件と様々な官能基に対する許容性により、炭素-炭素結合形成のための汎用的な方法として知られています .
プロト脱ボロン化
Safety and Hazards
作用機序
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
生化学分析
Biochemical Properties
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, especially in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound’s interaction with palladium involves oxidative addition and transmetalation processes, which are crucial for the coupling reaction . Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can interact with other biomolecules, such as enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves its ability to form covalent bonds with biomolecules. The boronic acid moiety in this compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can participate in oxidative addition and transmetalation processes with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, especially at physiological pH . The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and reactivity suggest that it could have lasting impacts on biochemical reactions and cellular processes.
Metabolic Pathways
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role as a reagent in organic synthesis. The compound can interact with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura coupling reactions . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, particularly in reactions involving boronic acid derivatives.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves the conversion of 4-Fluoro-3,5-dimethylphenylboronic acid to its pinacol ester form through esterification with pinacol. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The pinacol ester is then purified through recrystallization to obtain the final product.", "Starting Materials": [ "4-Fluoro-3,5-dimethylphenylboronic acid", "Pinacol", "Palladium on carbon" ], "Reaction": [ "Add 4-Fluoro-3,5-dimethylphenylboronic acid and pinacol to a reaction flask", "Add palladium on carbon as a catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off the catalyst", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product through recrystallization using a suitable solvent such as ethanol or methanol", "Dry the purified product under vacuum to obtain 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester" ] } | |
| 1147894-98-1 | |
分子式 |
C14H22BFO3 |
分子量 |
268.13 g/mol |
IUPAC名 |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
InChIキー |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
正規SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

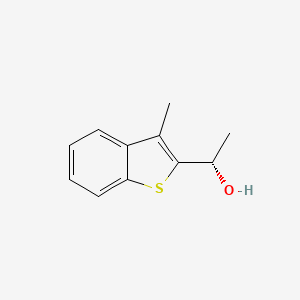
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
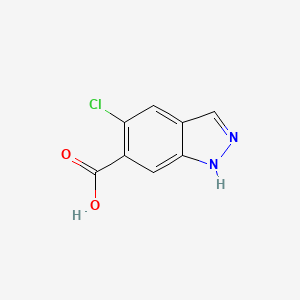
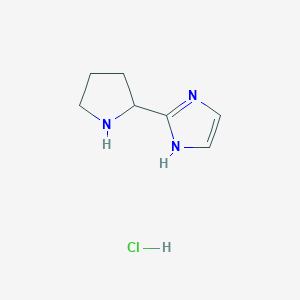
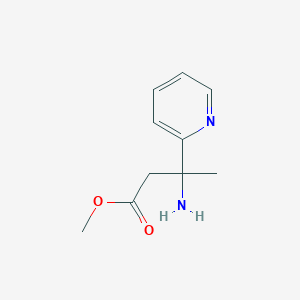
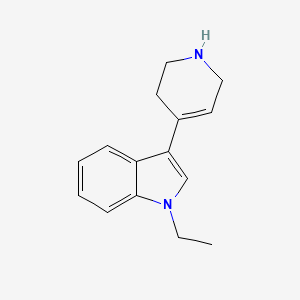

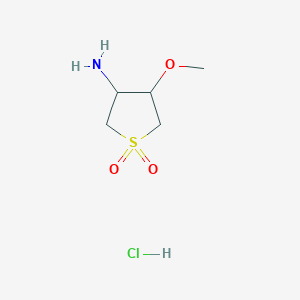
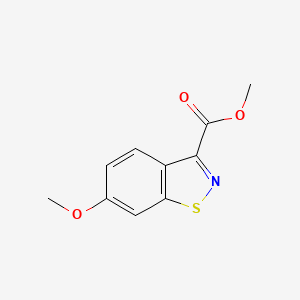
![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

